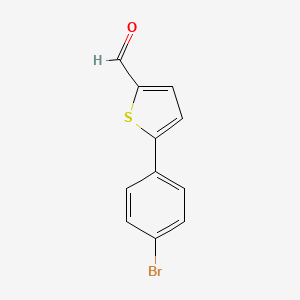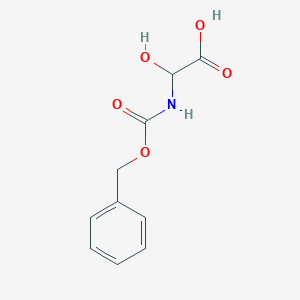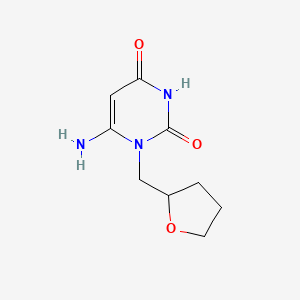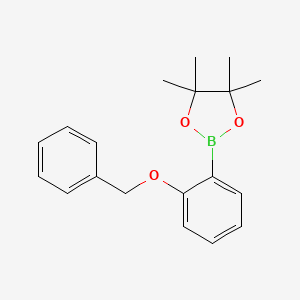
5-(4-Bromophenyl)thiophene-2-carbaldehyde
Übersicht
Beschreibung
The compound "5-(4-Bromophenyl)thiophene-2-carbaldehyde" is a brominated thiophene derivative, which is a class of compounds known for their interesting photophysical properties and potential applications in organic electronics and photovoltaics. The presence of the bromophenyl group suggests potential reactivity for further functionalization, and the aldehyde group could be a site for various chemical reactions, such as condensation or reduction.
Synthesis Analysis
The synthesis of related thiophene derivatives often involves multi-step reactions with careful control of reaction conditions to achieve regioselectivity. For instance, the synthesis of "5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde" was achieved through a chemo- and regioselective Br/Li exchange reaction, indicating the importance of halogen-lithium exchange reactions in the synthesis of thiophene derivatives . Similarly, the synthesis of "1,4-di(5’-carbaldehyde-thiophen-2’-yl)-2,5-dioctyloxy-benzene" involved a palladium-catalyzed Stille coupling, showcasing the use of cross-coupling reactions in constructing complex thiophene-based molecules .
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be elucidated using techniques such as X-ray diffraction, NMR, IR, and elemental analysis. For example, the structure of "3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde" was determined using X-ray diffraction . These techniques provide detailed information about the arrangement of atoms within the molecule and are essential for confirming the identity of synthesized compounds.
Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. Photochemical synthesis is one such reaction, where irradiation in the presence of a solvent can lead to the formation of phenyl derivatives, as seen in the synthesis of phenyl-2-thienyl derivatives . The Vilsmeier formylation is another reaction used to prepare heterocyclic 2-carbaldehydes, which is a key step in the synthesis of various substituted furan- and thiophen-2-carbaldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives, such as solvatochromic behavior, photoluminescence, and reactivity, are influenced by their molecular structure. The solvatochromic and photoluminescence properties of "3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde" were studied, showing variations in extinction coefficients and quantum yield in different solvents . The absorption and emission peaks of "1,4-di(5’-carbaldehyde-thiophen-2’-yl)-2,5-dioctyloxy-benzene" correspond to π-π transitions, which are important for understanding the electronic properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Photochemical Synthesis
5-(4-Bromophenyl)thiophene-2-carbaldehyde has been utilized in photochemical synthesis. For instance, irradiation of similar bromo- and iodo-thiophene-2-carbaldehydes in benzene solution yields corresponding phenyl derivatives. This demonstrates its potential in the synthesis of novel organic compounds through photochemical reactions (Antonioletti et al., 1986).
Synthesis of Substituted Derivatives
This compound also finds applications in the synthesis of various substituted derivatives. The concept of chemo- and regioselective exchange reactions has been used for the synthesis of similar thiophene derivatives, which underscores its versatility in organic synthesis (Bar, 2021).
Vilsmeier Formylation
5-(4-Bromophenyl)thiophene-2-carbaldehyde can be used in Vilsmeier formylation reactions. This method has been applied to similar thiophenes to prepare a range of heterocyclic 2-carbaldehydes, indicating its usefulness in expanding the variety of thiophene-based compounds (Chadwick et al., 1973).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrOS/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRFAVKXDXDKBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393819 | |
| Record name | 5-(4-bromophenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)thiophene-2-carbaldehyde | |
CAS RN |
38401-70-6 | |
| Record name | 5-(4-bromophenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-bromophenyl)thiophene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-2-cyano-N-methyl-3-[4-(2-pyridinyl)piperazino]-2-propenethioamide](/img/structure/B1273448.png)




![2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1273462.png)
![2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B1273463.png)






